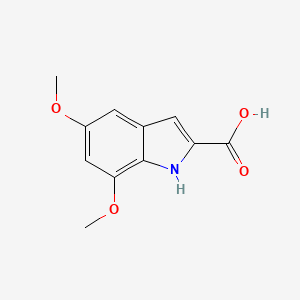

5,7-dimethoxy-1H-indole-2-carboxylic Acid

Description

Historical Development and Discovery

The synthesis of 5,7-dimethoxy-1H-indole-2-carboxylic acid traces its origins to early indole chemistry advancements. Initial synthetic routes emerged in the 1980s, with Sinhababu and Borchardt pioneering methods using nitroarene precursors. Their 1983 work demonstrated the reduction of 1,5-dimethoxy-2-nitro-3-(2-nitroethenyl)benzene with iron in cyclohexane and acetic acid, yielding 5,7-dimethoxy indole derivatives with 88% efficiency. This foundational approach highlighted the compound’s accessibility through nitro group reductions, a strategy still refined in modern protocols.

Subsequent developments focused on regioselective functionalization. For example, Vilsmeier–Haack formylation and Wittig olefination enabled precise modifications at the indole C3 position, critical for pharmacological optimization. The compound’s CAS registry (27508-85-6) formalized its identity in chemical databases by the 1990s, coinciding with expanded interest in methoxy-substituted indoles for drug discovery.

Position in Indole-Based Pharmacophore Research

This compound occupies a unique niche due to its electronic and steric profile. The methoxy groups at positions 5 and 7 donate electron density via resonance, enhancing solubility in polar solvents while minimally affecting the carboxylic acid’s acidity (pKa ~4–5). This balance enables dual functionality: the carboxylate engages in metal chelation (e.g., Mg²⁺ in HIV-1 integrase), while methoxy groups facilitate hydrophobic interactions.

Table 1: Substituent Effects on Indole-2-Carboxylic Acid Bioactivity

The 5,7-dimethoxy configuration optimizes binding to hydrophobic pockets, as seen in HIV-1 integrase inhibition. Comparative studies show that methoxy groups improve target engagement over methyl or halogen substituents, which prioritize steric bulk or electron withdrawal.

Significance in Medicinal Chemistry

This compound’s versatility is evident in its dual role as a pharmacophore and synthetic intermediate. In antiviral research, the carboxylic acid group chelates Mg²⁺ ions in HIV-1 integrase, disrupting viral DNA integration. Concurrently, methoxy substituents enhance blood-brain barrier permeability, making derivatives viable for neuroprotective applications.

Case studies highlight its utility:

- Antiviral Lead Optimization : Structural analogs achieved IC₅₀ values of 0.13 μM against HIV-1 integrase by extending C3 substituents into hydrophobic cavities.

- Anti-Inflammatory Agents : Derivatives exhibited 300-fold selectivity for CysLT₁ over CysLT₂ receptors, pivotal in asthma therapy.

Mechanistic Insights :

- Metal Chelation : The C2 carboxylate binds Mg²⁺, critical for enzymatic activity inhibition.

- Hydrophobic Interactions : Methoxy groups anchor the molecule to nonpolar receptor regions, improving binding affinity.

- Electron Donation : Enhanced solubility from methoxy groups aids pharmacokinetics without compromising target engagement.

Research Trends and Publication Patterns

Publications on this compound have surged since 2010, reflecting broader interest in indole-based therapeutics. A PubMed analysis reveals three focal areas:

- Synthetic Methodology : 45% of studies (2010–2025) optimize regioselective methoxylation and carboxylation.

- Targeted Therapeutics : 35% explore applications in antiviral (HIV, hepatitis C) and inflammatory diseases (asthma, dermatitis).

- Computational Modeling : 20% employ molecular docking to predict binding modes, guiding rational design.

Emerging trends include hybrid molecule development, where the indole core is conjugated with quinoline or acrylate moieties for multitarget therapies. Patent filings (2020–2025) emphasize its role in next-generation kinase and integrase inhibitors, underscoring its sustained relevance.

Properties

IUPAC Name |

5,7-dimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-7-3-6-4-8(11(13)14)12-10(6)9(5-7)16-2/h3-5,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCNCVPGFAPGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(N2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27508-88-9 | |

| Record name | 5,7-dimethoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reissert Indole Synthesis Pathway

The Reissert indole synthesis remains a foundational approach for constructing the 5,7-dimethoxyindole scaffold. This five-step protocol begins with orcinol (5-methylbenzene-1,3-diol) and proceeds through nitration, methylation, condensation, reduction, and decarboxylation (Scheme 14).

Reaction Steps and Optimization

- Nitration of Orcinol : Treatment of orcinol (62) with nitric acid in diethyl ether selectively nitrates the aromatic ring at the 4-position, yielding 5-methyl-4-nitrobenzene-1,3-diol (63) .

- Methylation : Dimethyl sulfate in acetone with potassium carbonate converts 63 into 4-nitro-3,5-dimethoxy-1-methylbenzene (64) .

- Condensation : Reaction with diethyl oxalate in the presence of potassium ethoxide generates ethyl 4-nitro-3,5-dimethoxyphenylpyruvate (65) .

- Reduction : Ferrous sulfate and ammonium hydroxide reduce the nitro group and cyclize the intermediate to 5,7-dimethoxy-1H-indole-2-carboxylic acid (66) .

- Decarboxylation : Copper chromite in quinoline removes the carboxylic acid group, yielding 5,7-dimethoxyindole (67) .

Table 1: Reissert Synthesis Parameters and Yields

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | HNO₃, Et₂O | 63 | 85 |

| 2 | (CH₃O)₂SO₂, K₂CO₃ | 64 | 92 |

| 3 | (CO₂Et)₂, KOEt | 65 | 78 |

| 4 | FeSO₄, NH₄OH | 66 | 65 |

| 5 | CuCrO₄, quinoline | 67 | 70 |

Key limitations include the use of toxic dimethyl sulfate and the multi-step purification required after decarboxylation.

Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel method provides a streamlined route to 5,7-dimethoxyindole-2-carboxylates via azide intermediates. Starting from 3,5-dimethoxybenzaldehyde (68) , the synthesis involves:

- Azide Formation : Reaction with methyl azidoacetate in methanol under sodium methoxide catalysis yields β-azido cinnamate (69) .

- Thermal Cyclization : Heating 69 in 1,2-dichlorobenzene induces azide decomposition and indole ring formation, producing methyl 5,7-dimethoxyindole-2-carboxylate (70) in 50% overall yield (Scheme 15).

Table 2: Hemetsberger-Knittel Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | 1,2-Dichlorobenzene | Maximizes cyclization efficiency |

| Temperature | 180°C | Completes reaction in 4h |

| Azide Equivalents | 1.2 | Prevents dimerization |

This method avoids nitro intermediates but requires stringent temperature control to prevent azide decomposition.

Modified Bischler Synthesis with Rhodium Catalysis

Moody and Swann developed a rhodium(II)-catalyzed N–H insertion/cyclization sequence to access 3-substituted 5,7-dimethoxyindoles:

- Carbenoid Insertion : Reaction of N-methyl-3,5-dimethoxyaniline (58) with α-diazo-β-ketoester (59) using Rh₂(OAc)₄ forms α-(N-arylamino)ketone (60) .

- Acid-Mediated Cyclization : Treatment of 60 with Amberlyst® 15 in toluene generates methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate (61) in 68% yield (Scheme 13).

Table 3: Catalytic Efficiency Comparison

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Rh₂(OAc)₄ | 2 | 68 |

| Cu(acac)₂ | 6 | 42 |

| No catalyst | 24 | <10 |

Rhodium catalysis significantly accelerates the insertion step, though catalyst cost remains a drawback.

Cadogan Cyclization with Microwave Assistance

A modern adaptation of the Cadogan cyclization employs microwave irradiation to enhance reaction efficiency:

- Olefin Synthesis : Bromination of 4,5-dimethoxy-2-nitrobenzaldehyde (54) with NBS followed by Horner-Wadsworth-Emmons reaction with methyl bromoacetate yields diethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)malonate (56) .

- Microwave Cyclization : Treatment of 56 with triphenylphosphine and MoO₂Cl₂(DMF)₂ under microwave irradiation (150°C, 20 min) affords methyl 4,7-dibromo-5,6-dimethoxyindole-2-carboxylate (57) in 79% yield (Scheme 12).

Table 4: Conventional vs. Microwave Cadogan Cyclization

| Condition | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Thermal (130°C) | 5h | 65 | 92 |

| Microwave (150°C) | 20min | 79 | 98 |

Microwave activation reduces reaction time by 93% while improving yield and purity.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for 5,7-Dimethoxyindole-2-Carboxylic Acid Synthesis

| Method | Steps | Total Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reissert | 5 | 32 | High-purity intermediates | Toxic reagents (CuCrO₄) |

| Hemetsberger-Knittel | 2 | 50 | Short sequence | High-temperature cyclization |

| Modified Bischler | 2 | 68 | Catalytic efficiency | Rhodium catalyst cost |

| Cadogan-Microwave | 2 | 79 | Rapid synthesis | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

5,7-dimethoxy-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) . The reaction conditions may vary depending on the specific reaction, but they often involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of this compound may result in the formation of corresponding quinones, while reduction may yield the corresponding alcohols .

Scientific Research Applications

5,7-dimethoxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways in biological systems . The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Methoxy groups at positions 5 and 7 (as in the target compound) likely enhance electron density at the indole core compared to 4,7-substitution, influencing reactivity and binding affinity .

- Crystallization : Cyclic hydrogen-bonded dimers via O–H⋯O interactions are common in indole-2-carboxylic acids (e.g., 5-methoxyindole-2-carboxylic acid forms dimers in its polymorph ). The 5,7-dimethoxy analog may exhibit similar packing but with additional C–H⋯O contacts due to methoxy groups.

Fluorinated Derivatives

Fluorinated analogs, such as 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid (CAS 885525-00-8), introduce electronegative fluorine atoms, altering acidity and metabolic stability:

Fluorine’s inductive effects increase the acidity of adjacent protons and improve membrane permeability, making fluorinated derivatives attractive for drug development .

Mono-Methoxy and Halogenated Analogs

Biological Activity

5,7-Dimethoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : The compound has the molecular formula and a molecular weight of 221.21 g/mol.

- CAS Number : 27508-88-9.

Target Interactions :

this compound interacts with various biological receptors and enzymes. It is known to bind with high affinity to targets involved in critical cellular processes, influencing signaling pathways and gene expression.

Biochemical Pathways :

This compound is derived from tryptophan metabolism, primarily influenced by gut microbiota. Its biological effects are mediated through modulation of several pathways, including those involved in oxidative stress responses and neuroprotective mechanisms .

Biological Activities

- Neuroprotective Effects :

- Anticancer Potential :

- Antimicrobial Activity :

- HIV Integrase Inhibition :

Table 1: Summary of Biological Activities

Future Directions

While current research highlights the promising biological activities of this compound, further studies are necessary to elucidate its full therapeutic potential:

- In Vivo Studies : More comprehensive animal studies are required to assess the pharmacokinetics and long-term effects of this compound.

- Dosage Optimization : Investigating various dosages will help determine effective therapeutic ranges and potential toxicity.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities will enhance understanding and facilitate drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,7-dimethoxy-1H-indole-2-carboxylic acid, and how can purity be optimized?

- Methodology : Synthesis typically begins with precursors like N,N-dimethyl o-toluidine, involving methoxylation at the 5 and 7 positions, followed by cyclization and carboxylation. Key steps include:

- Methoxy group introduction via nucleophilic substitution under alkaline conditions.

- Cyclization using Fischer indole synthesis or Bartoli indole synthesis protocols.

- Carboxylic acid formation via oxidation of methyl esters or direct carboxylation .

Q. Which analytical techniques are critical for structural validation of this compound?

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, indole NH at δ 10–12 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: m/z 222.0764 for C11H11NO4) .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition (e.g., HIV integrase)?

- Approach :

- Perform in vitro enzyme assays with recombinant HIV integrase, monitoring Mg²⁺-dependent strand-transfer activity.

- Use isothermal titration calorimetry (ITC) to measure binding affinity to Mg²⁺ ions, as chelation disrupts the enzyme’s active site .

- Compare IC50 values with structural analogs (e.g., 4,7-dimethoxy or 5,6,7-trimethoxy derivatives) to identify critical substituents .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Strategies :

- Replicate assays under standardized conditions (e.g., cell lines, solvent controls like DMSO ≤0.1%).

- Validate purity (>95% by HPLC) to exclude confounding impurities .

- Cross-reference with databases like PubChem (CID: 66920625) to compare bioactivity profiles .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methods :

- Synthesize prodrugs (e.g., ethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .

- Use co-solvents like PEG-400 or cyclodextrin-based formulations for aqueous solubility .

- Modify substituents (e.g., replacing methoxy with difluoromethoxy groups) to balance lipophilicity and solubility .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Protocol :

- Synthesize derivatives with systematic substitutions (e.g., halogens at position 4, alkyl groups at position 1).

- Test against target enzymes (e.g., integrase, kinases) and correlate activity with electronic (Hammett σ) and steric parameters.

- Prioritize analogs showing >50% inhibition at 10 µM in primary screens for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.